molecular formula C13H21NO3 B2594138 tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate CAS No. 1335032-03-5

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate

Cat. No. B2594138
CAS RN: 1335032-03-5
M. Wt: 239.315
InChI Key: MUIUKXFMPJXMCU-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate (TBBC) is an organic compound that has been studied extensively by scientists due to its unique properties. TBBC is a bicyclic compound with a tert-butyl group attached to the eight-membered ring. It has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Structure :

  • The synthesis of similar bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been achieved through intramolecular lactonization reactions, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and analyzed via single-crystal X-ray diffraction (Moriguchi et al., 2014).

Enantioselective Synthesis :

  • Efficient enantioselective synthesis methods have been reported for compounds with structural similarities, highlighting the significance of chirality in drug design and synthesis of complex bicyclic structures (Campbell et al., 2009).

Potential Applications

Ligand Development for Catalysis :

  • Bicyclic compounds have been evaluated as chiral ligands in catalytic processes, such as the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).

Dipeptide Mimetics :

  • The design and synthesis of rigid dipeptide mimetics involve the creation of constrained bicyclic structures, offering potential utility in peptide-based drug discovery for enhancing biological activity and stability (Cluzeau & Lubell, 2004).

properties

IUPAC Name

tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9(10)11(14)15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUKXFMPJXMCU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCCC2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCCC[C@@H]2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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